1,1'-diMethyl-

Description

Structure

3D Structure

Properties

IUPAC Name |

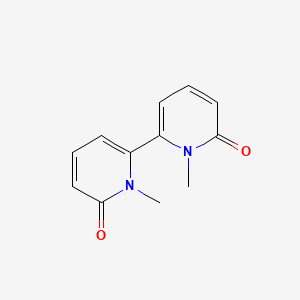

1-methyl-6-(1-methyl-6-oxopyridin-2-yl)pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-13-9(5-3-7-11(13)15)10-6-4-8-12(16)14(10)2/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLIZBVKKSJWFLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC=C1C2=CC=CC(=O)N2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1,1'-Dimethyl-4,4'-bipyridinium dichloride mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of 1,1'-Dimethyl-4,4'-bipyridinium dichloride (Paraquat)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound4,4'-bipyridinium dichloride, commonly known as paraquat (B189505), is a widely used, non-selective contact herbicide with high toxicity to humans and animals.[1][2] Its mechanism of action is primarily centered around the induction of severe oxidative stress through a process of redox cycling.[1][3] This guide provides a detailed technical overview of the core mechanisms of paraquat toxicity, focusing on the biochemical and cellular pathways involved. It includes a summary of quantitative toxicological data, detailed experimental protocols for studying its effects, and visualizations of the key signaling pathways.

Core Mechanism of Action: Redox Cycling and Oxidative Stress

The primary mechanism underlying paraquat's toxicity is its ability to undergo redox cycling within biological systems.[1][3] This process involves the acceptance of an electron by the paraquat dication (PQ²⁺) from an electron donor, typically NADPH, to form a paraquat radical cation (PQ⁺•).[4][5] This radical cation then rapidly reacts with molecular oxygen to regenerate the paraquat dication and produce a superoxide (B77818) anion (O₂⁻•), a reactive oxygen species (ROS).[4][5]

This continuous cycle of reduction and oxidation leads to the massive and sustained production of superoxide anions, which overwhelms the cell's antioxidant defense systems.[3] The superoxide anion can be converted to other highly reactive species, such as hydrogen peroxide (H₂O₂) and the hydroxyl radical (•OH), further exacerbating cellular damage.[3] This cascade of events results in severe oxidative stress, characterized by lipid peroxidation, protein oxidation, and DNA damage, ultimately leading to cell death.[6]

The lungs are a primary target for paraquat toxicity due to the active accumulation of the compound in alveolar epithelial cells.[4][7]

Quantitative Toxicological Data

The toxicity of paraquat varies across different species and cell types. The following tables summarize key quantitative data regarding its toxic effects.

Table 1: Acute Toxicity Data for Paraquat

| Species | Route of Administration | LD50 (mg/kg) | Reference |

| Human | Ingestion (estimated) | 3-5 | |

| Rat (male) | Oral | 110-150 | |

| Rat (female) | Oral | 283 | [8] |

| Rabbit | Dermal | 236-325 | [2] |

| Cow | Oral | 50-70 | [2] |

| Monkey | Oral | 50 | [2] |

| Cat | Oral | 48 | [2] |

| Bobwhite Quail | Oral | 981 | [2] |

| Japanese Quail | Oral | 970 | [2] |

| Rainbow Trout | 96-hour LC50 | 32 mg/L | [2] |

| Brown Trout | 96-hour LC50 | 13 mg/L | [2] |

Table 2: In Vitro Cytotoxicity Data for Paraquat

| Cell Line | Endpoint | Concentration | Exposure Time | Reference |

| CIK cells | Apoptosis/Necrosis | 50-150 µmol/L | Not specified | [9] |

| Rat hepatic H4IIE cells | Cytotoxicity/Apoptosis | 0.1–2 mM | Not specified | [10] |

| NIH3T3 cells | Apoptosis | 0.1-1 mM | 24 h | [11] |

| RAW264.7 cells | Apoptosis | 75-150 µM | Not specified | [12] |

| SH-SY5Y cells | ROS production | 0.5 mM | up to 48 h | [13] |

Key Signaling Pathways in Paraquat Toxicity

Paraquat-induced oxidative stress triggers a complex network of intracellular signaling pathways that contribute to cellular damage and death.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK family of proteins, including JNK, ERK, and p38, are key regulators of cellular responses to stress.[10][14] Paraquat exposure leads to the activation of these pathways, which can promote apoptosis.[10]

Caption: Paraquat-induced MAPK signaling cascade.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival and apoptosis. Paraquat has been shown to modulate this pathway, often leading to a pro-apoptotic outcome.[9][15]

Caption: Modulation of the PI3K/Akt pathway by paraquat.

NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a key transcription factor involved in inflammatory responses. Paraquat activates the NF-κB pathway, leading to the expression of pro-inflammatory cytokines and contributing to tissue damage.[16][17]

Caption: Activation of the NF-κB inflammatory pathway by paraquat.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the mechanism of action of paraquat.

Measurement of Reactive Oxygen Species (ROS) Production

Protocol: Dihydroethidium (DHE) Staining for Superoxide Detection

-

Cell Culture: Plate cells (e.g., SH-SY5Y, A549) in a suitable culture vessel (e.g., 96-well plate, chamber slides) and allow them to adhere overnight.

-

Paraquat Treatment: Treat the cells with the desired concentrations of paraquat for the specified duration. Include a vehicle control group.

-

DHE Staining:

-

Prepare a 5 µM working solution of DHE in pre-warmed, serum-free cell culture medium.

-

Remove the treatment medium from the cells and wash once with PBS.

-

Add the DHE working solution to the cells and incubate for 30 minutes at 37°C in the dark.

-

-

Washing: Wash the cells twice with PBS to remove excess DHE.

-

Imaging: Immediately visualize the cells using a fluorescence microscope with an appropriate filter set (e.g., excitation ~518 nm, emission ~606 nm).

-

Quantification: Quantify the fluorescence intensity using image analysis software (e.g., ImageJ). Normalize the fluorescence intensity to the number of cells.

Assessment of Lipid Peroxidation

Protocol: Malondialdehyde (MDA) Assay (TBARS Assay)

-

Sample Preparation:

-

Cells: After paraquat treatment, harvest the cells, wash with PBS, and lyse them in a suitable lysis buffer on ice.

-

Tissues: Homogenize the tissue samples in cold PBS or lysis buffer.

-

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

TBARS Reaction:

-

To a microcentrifuge tube, add 100 µL of the cell or tissue lysate.

-

Add 200 µL of thiobarbituric acid (TBA) reagent (containing TBA, trichloroacetic acid, and hydrochloric acid).

-

Incubate the mixture at 95°C for 60 minutes.

-

Cool the samples on ice for 10 minutes.

-

-

Measurement:

-

Centrifuge the samples at 10,000 x g for 10 minutes to pellet any precipitate.

-

Transfer the supernatant to a new tube or a 96-well plate.

-

Measure the absorbance at 532 nm using a spectrophotometer or plate reader.

-

-

Calculation: Calculate the MDA concentration using a standard curve prepared with a known concentration of MDA. Normalize the MDA levels to the protein concentration of the sample.

Evaluation of Apoptosis

Protocol: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

-

Cell Preparation:

-

Following paraquat treatment, collect both adherent and floating cells.

-

Wash the cells twice with cold PBS.

-

-

Staining:

-

Resuspend the cells in 1X Annexin V binding buffer to a concentration of 1 x 10⁶ cells/mL.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Annexin V binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Use appropriate compensation controls for FITC and PI.

-

-

Data Analysis:

-

Annexin V-negative/PI-negative: Live cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative/PI-positive: Necrotic cells

-

Histopathological Examination of Lung Tissue

Protocol: Hematoxylin (B73222) and Eosin (B541160) (H&E) Staining

-

Tissue Collection and Fixation:

-

Euthanize the animal at the desired time point after paraquat administration.

-

Perfuse the lungs with PBS and then with 10% neutral buffered formalin.

-

Excise the lungs and immerse them in 10% neutral buffered formalin for at least 24 hours for fixation.

-

-

Tissue Processing and Embedding:

-

Dehydrate the fixed tissues through a graded series of ethanol (B145695).

-

Clear the tissues in xylene.

-

Infiltrate and embed the tissues in paraffin (B1166041) wax.

-

-

Sectioning: Cut 4-5 µm thick sections from the paraffin-embedded tissue blocks using a microtome.

-

Staining:

-

Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.

-

Stain with hematoxylin solution for 5-10 minutes.

-

Rinse in running tap water.

-

Differentiate in 1% acid alcohol.

-

Rinse in running tap water.

-

Blue the sections in Scott's tap water substitute or a weak ammonia (B1221849) solution.

-

Rinse in running tap water.

-

Counterstain with eosin solution for 1-3 minutes.

-

Dehydrate through a graded series of ethanol and clear in xylene.

-

-

Mounting and Coverslipping: Mount the stained sections with a permanent mounting medium and a coverslip.

-

Microscopic Examination: Examine the slides under a light microscope to assess for histopathological changes such as alveolar edema, hemorrhage, inflammatory cell infiltration, and fibrosis.[7]

Conclusion

The mechanism of action of this compound4,4'-bipyridinium dichloride is a classic example of toxicity driven by oxidative stress. Its ability to undergo redox cycling and generate a massive flux of reactive oxygen species leads to widespread cellular damage and activation of multiple signaling pathways culminating in cell death. Understanding these core mechanisms is crucial for researchers and drug development professionals working on strategies to mitigate paraquat-induced toxicity and for developing potential therapeutic interventions. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for further investigation into the complex toxicology of this compound.

References

- 1. Paraquat Herbicide: Mechanism of Action • Drugwatcher.org [drugwatcher.org]

- 2. EXTOXNET PIP - PARAQUAT [extoxnet.orst.edu]

- 3. Paraquat: model for oxidant-initiated toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Paraquat - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. The Link Between Paraquat and Demyelination: A Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pulmonary histopathology in fatal paraquat poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 8. thaipan.org [thaipan.org]

- 9. Paraquat induces apoptosis, programmed necrosis, and immune dysfunction in CIK cells via the PTEN/PI3K/AKT axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Roles of oxidative stress/JNK/ERK signals in paraquat-triggered hepatic apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Paraquat Induces Apoptosis through Cytochrome C Release and ERK Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Paraquat Induces Apoptosis through a Mitochondria-Dependent Pathway in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The role of p38 MAPK in acute paraquat-induced lung injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effect of Vasicinone against Paraquat-Induced MAPK/p53-Mediated Apoptosis via the IGF-1R/PI3K/AKT Pathway in a Parkinson's Disease-Associated SH-SY5Y Cell Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Paraquat modulates microglia M1/M2 polarization via activation of TLR4-mediated NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Paraquat-activated BV-2 microglia induces neuroinflammatory responses in the neuron model through NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Paraquat-Induced Oxidative Stress: A Technical Guide to Core Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paraquat (B189505) (PQ) is a potent herbicide whose toxicity is primarily driven by its ability to induce severe intracellular oxidative stress. This guide provides a detailed examination of the core molecular pathways activated by paraquat, focusing on the mechanisms of reactive oxygen species (ROS) generation, the subsequent cellular responses, and the ultimate fate of the cell. We will explore the pivotal role of redox cycling, mitochondrial dysfunction, and the activation of key signaling cascades, including the Nrf2 antioxidant response and the JNK pro-apoptotic pathway. This document synthesizes current knowledge, presents quantitative data in a structured format, details common experimental protocols, and provides visual diagrams of the key pathways to serve as a comprehensive resource for professionals in toxicology and drug development.

The Central Mechanism: Paraquat Redox Cycling

The cornerstone of paraquat's toxicity is its ability to undergo continuous redox cycling within the cell. This process acts as a catalytic engine for the massive production of superoxide (B77818) radicals (O₂⁻•).

The cycle begins when the paraquat dication (PQ²⁺) accepts an electron from an intracellular donor, most notably NADPH, a reaction often catalyzed by enzymes such as NADPH-cytochrome P450 reductase.[1][2][3] This reduction forms a transient, unstable paraquat radical (PQ⁺•).[1] This radical then rapidly reacts with molecular oxygen (O₂), transferring its electron to form the superoxide anion radical (O₂⁻•).[1][4] This reaction simultaneously regenerates the original PQ²⁺ dication, allowing it to immediately re-enter the cycle.[1][3] This futile cycle leads to a rapid depletion of cellular NADPH and a massive accumulation of superoxide, which is a primary ROS.[2][5]

Figure 1: The catalytic redox cycle of paraquat generating superoxide radicals.

Mitochondria: The Primary Target and ROS Amplifier

While redox cycling can occur in various cellular compartments, the mitochondria are a major site of paraquat-induced ROS production and a primary target of its toxicity.[6][7]

Paraquat accumulates in mitochondria, where it can intercept electrons directly from the mitochondrial electron transport chain (ETC), particularly from Complex I and Complex III.[7][8] This diversion of electrons to paraquat disrupts the normal flow of the ETC, leading to two major consequences:

-

Amplified ROS Production: The paraquat radicals formed within the mitochondria react with the high local concentration of oxygen, generating a massive intramitochondrial burst of superoxide.[7][8]

-

Impaired ATP Synthesis: By interfering with the ETC, paraquat compromises the mitochondrial membrane potential (ΔΨm) and reduces the efficiency of ATP production, leading to an energy crisis within the cell.[8][9]

This mitochondrial dysfunction creates a vicious cycle: the initial ROS burst damages mitochondrial components, including mtDNA and ETC proteins, which leads to further electron leakage and even more ROS production, a process known as ROS-induced ROS release.[8][10]

Figure 2: Paraquat-induced mitochondrial dysfunction and initiation of apoptosis.

Key Signaling Pathways in Response to Paraquat

The overwhelming oxidative stress triggered by paraquat activates several critical signaling pathways that ultimately determine the cell's fate.

The Nrf2/ARE Antioxidant Response Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary cellular defense mechanism against oxidative stress.[11][12] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[12][13]

Oxidative stress induced by paraquat modifies cysteine residues on Keap1, causing it to release Nrf2.[12] Liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes.[11][12] This leads to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), superoxide dismutase (SOD), and catalase.[11][14] While this pathway is protective, severe or prolonged paraquat exposure can overwhelm this defense system.[14][15]

Figure 3: Activation of the Nrf2/ARE antioxidant defense pathway by paraquat.

The JNK Pro-Apoptotic Pathway

The c-Jun N-terminal kinase (JNK) pathway, a subset of the mitogen-activated protein kinase (MAPK) family, is a key mediator of stress-induced apoptosis.[16] Sustained activation of JNK is a critical event in paraquat-induced neuronal cell death.[16][17]

ROS generated by paraquat leads to the activation of upstream kinases (e.g., ASK1), which in turn phosphorylate and activate JNK.[18] Activated JNK (p-JNK) translocates to the nucleus to phosphorylate transcription factors like c-Jun, promoting the expression of pro-apoptotic genes.[16] Furthermore, JNK can act in the cytoplasm and on the mitochondria to directly influence the activity of Bcl-2 family proteins, promoting the release of cytochrome c and activating the caspase cascade.[19] Inhibition of the JNK pathway has been shown to protect cells from paraquat-induced death.[18][20]

Figure 4: The JNK signaling pathway leading to apoptosis after paraquat exposure.

Cell Death Mechanisms: Apoptosis and Necrosis

The ultimate outcome of paraquat toxicity is cell death, which can occur through multiple mechanisms.

-

Apoptosis: As described, paraquat robustly activates the intrinsic (mitochondrial) pathway of apoptosis.[9] Key events include the loss of mitochondrial membrane potential, release of cytochrome c into the cytosol, and subsequent activation of executioner caspases like caspase-3.[9][21] This is a major mode of cell death in many models of paraquat toxicity.[9]

-

Necrosis/Necroptosis: In cases of severe toxicity and ATP depletion, cells may undergo necrosis, a less controlled form of cell death characterized by cell swelling and membrane rupture.[22][23] Furthermore, evidence suggests paraquat can induce necroptosis, a programmed form of necrosis dependent on the RIP1-RIP3-MLKL signaling cascade, particularly in cardiac tissue.[24]

Quantitative Data Summary

The following table summarizes representative quantitative findings from studies on paraquat-induced oxidative stress. Conditions (cell type, PQ concentration, time) are specified as they are critical for interpreting the data.

| Parameter Measured | Cell Type | Paraquat Concentration | Time | Result | Reference |

| JNK Phosphorylation | E18 Cortical Neurons | 25 µM | 5 min | Marked increase in p-JNK (46/54 kDa) | [18] |

| Nuclear Nrf2 Expression | Human Neural Progenitor Cells | 1-100 µM | 24 hr | Dose-dependent increase | [14] |

| HO-1 & NQO1 mRNA | Human Neural Progenitor Cells | 1-100 µM | 24 hr | Dose-dependent increase | [14] |

| Intracellular ROS | RAW264.7 Macrophages | 75-150 µM | 24 hr | Dose-dependent increase | [9] |

| Mitochondrial Membrane Potential | RAW264.7 Macrophages | 75-150 µM | 24 hr | Dose-dependent decrease | [9] |

| Cleaved Caspase-3 | RAW264.7 Macrophages | 75-150 µM | 24 hr | Dose-dependent increase | [9] |

Key Experimental Protocols

Measurement of Intracellular ROS

A common method for detecting intracellular ROS is using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).[25]

-

Principle: Non-fluorescent DCFH-DA is cell-permeable. Inside the cell, esterases cleave the acetate (B1210297) groups, trapping DCFH. ROS then oxidizes DCFH to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[26]

-

Protocol Outline:

-

Cell Culture: Plate cells (e.g., SH-SY5Y, A549) in a suitable format (e.g., 96-well plate).

-

Treatment: Treat cells with various concentrations of paraquat for the desired time. Include positive (e.g., H₂O₂) and negative (vehicle) controls.

-

Loading: Remove media, wash cells with PBS, and incubate with 10-20 µM DCFH-DA in serum-free media for 30-60 minutes at 37°C in the dark.

-

Measurement: Wash cells again with PBS to remove excess probe. Measure fluorescence using a microplate reader or fluorescence microscope with excitation ~485 nm and emission ~530 nm.[25]

-

Analysis: Quantify the fluorescence intensity relative to the control group.

-

Figure 5: General workflow for measuring intracellular ROS using DCFH-DA.

Quantification of Apoptosis by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.[27][28]

-

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) flips from the inner to the outer leaflet of the plasma membrane.[29] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and can label these cells. Propidium Iodide (PI) is a nuclear stain that is excluded by cells with intact membranes. It can only enter late apoptotic or necrotic cells where membrane integrity is lost.[28]

-

Protocol Outline:

-

Cell Culture & Treatment: Culture cells and treat with paraquat as desired. Collect both adherent and floating cells.

-

Harvesting: Centrifuge cells (e.g., 300 x g for 5 min) and wash once with cold PBS.[27]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer (typically provided in kits, contains Ca²⁺) at a concentration of ~1 x 10⁶ cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of FITC-Annexin V and 5 µL of PI solution.

-

Incubation: Incubate for 15-20 minutes at room temperature in the dark.[28]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

-

Healthy Cells: Annexin V- / PI-

-

Early Apoptotic Cells: Annexin V+ / PI-

-

Late Apoptotic/Necrotic Cells: Annexin V+ / PI+

-

-

Western Blot for Nrf2 and JNK Pathway Proteins

Western blotting is used to quantify changes in the expression and phosphorylation (activation) of key signaling proteins.

-

Principle: Proteins are separated by size using SDS-PAGE, transferred to a membrane, and probed with specific antibodies to detect target proteins.

-

Protocol Outline:

-

Protein Extraction: After paraquat treatment, lyse cells in RIPA buffer containing protease and phosphatase inhibitors. For Nrf2, nuclear and cytoplasmic fractionation may be required.[30]

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto a polyacrylamide gel and separate by electrophoresis.[31]

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-Nrf2, anti-p-JNK, anti-JNK, anti-β-actin) overnight at 4°C.[31]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[30]

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a digital imager.[30]

-

Analysis: Quantify band density using software like ImageJ and normalize to a loading control (e.g., β-actin for total protein, Lamin B for nuclear fractions).[32]

-

References

- 1. Paraquat - Wikipedia [en.wikipedia.org]

- 2. brieflands.com [brieflands.com]

- 3. researchgate.net [researchgate.net]

- 4. Increased oxidative stress and antioxidant expression in mouse keratinocytes following exposure to paraquat - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Paraquat Herbicide: Mechanism of Action • Drugwatcher.org [drugwatcher.org]

- 6. Chapter 21 Paraquat-induced production of reactive oxygen species in brain mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mitochondria Are a Major Source of Paraquat-induced Reactive Oxygen Species Production in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Paraquat Induces Apoptosis through a Mitochondria-Dependent Pathway in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Molecular mechanism of paraquat-induced ferroptosis leading to pulmonary fibrosis mediated by Keap1/Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nrf2/ARE Pathway Involved in Oxidative Stress Induced by Paraquat in Human Neural Progenitor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. spandidos-publications.com [spandidos-publications.com]

- 16. The herbicide paraquat induces dopaminergic nigral apoptosis through sustained activation of the JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. academic.oup.com [academic.oup.com]

- 19. academic.oup.com [academic.oup.com]

- 20. Low concentrations of paraquat induces early activation of extracellular signal-regulated kinase 1/2, protein kinase B, and c-Jun N-terminal kinase 1/2 pathways: role of c-Jun N-terminal kinase in paraquat-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Crosstalk between Mitochondrial Fission and Oxidative Stress in Paraquat-Induced Apoptosis in Mouse Alveolar Type II Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Necrosis in human neuronal cells exposed to paraquat [jstage.jst.go.jp]

- 23. Necrosis in human neuronal cells exposed to paraquat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Necrostatin-1 Protects Against Paraquat-Induced Cardiac Contractile Dysfunction via RIP1-RIP3-MLKL-Dependent Necroptosis Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Detection of mitochondria-generated reactive oxygen species in cells using multiple probes and methods: Potentials, pitfalls, and the future - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 28. benchchem.com [benchchem.com]

- 29. biologi.ub.ac.id [biologi.ub.ac.id]

- 30. benchchem.com [benchchem.com]

- 31. benchchem.com [benchchem.com]

- 32. researchgate.net [researchgate.net]

Toxicological Profile of Paraquat in Mammalian Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paraquat (B189505) (1,1'-dimethyl-4,4'-bipyridinium dichloride) is a widely used, non-selective herbicide known for its high toxicity to humans and animals.[1] Accidental or intentional ingestion leads to multi-organ failure, with the lungs being the primary target, often resulting in fatal pulmonary fibrosis.[1][2] At the cellular level, paraquat's toxicity is primarily driven by its ability to undergo redox cycling, a process that generates vast quantities of reactive oxygen species (ROS).[1][3] This guide provides a comprehensive technical overview of the molecular and cellular mechanisms underlying paraquat toxicity in mammalian cells. It details the core toxicological processes, including oxidative stress, mitochondrial dysfunction, and the induction of apoptosis and necrosis. Furthermore, it outlines the key signaling pathways implicated in the cellular response to paraquat-induced damage and provides detailed protocols for essential toxicological assays.

Core Mechanism of Toxicity: Redox Cycling and Oxidative Stress

The cornerstone of paraquat's toxicity is its ability to act as a redox cycling agent within the cell.[4] Upon entering the cell, the paraquat dication (PQ²⁺) is reduced by cellular enzymes, primarily NADPH-cytochrome P450 reductase, to form a paraquat radical (PQ⁺•).[5] This radical then rapidly reacts with molecular oxygen (O₂) to regenerate the paraquat dication and produce a superoxide (B77818) anion (O₂⁻•).[3] This futile cycle repeats continuously, consuming cellular reducing equivalents (NADPH) and generating a massive flux of superoxide radicals.[1]

These superoxide anions are the primary ROS, which can then be converted to other highly damaging species, such as hydrogen peroxide (H₂O₂) and the hydroxyl radical (•OH), leading to a state of severe oxidative stress.[6] This oxidative stress inflicts widespread damage on cellular macromolecules, including lipids, proteins, and DNA, disrupting cellular function and integrity.[7]

Quantitative Data: Paraquat-Induced ROS Production

The generation of ROS is a key initiating event in paraquat toxicity. The table below summarizes the observed increase in ROS levels in various mammalian cell lines following paraquat exposure.

| Cell Line | Paraquat Concentration | Exposure Time | Fold Increase in ROS (vs. Control) | Assay | Reference |

| A549 (Human Lung Carcinoma) | 500 µM | 12, 24, 48 h | Time-dependent increase | DCFH-DA | [3] |

| A549 (Human Lung Carcinoma) | 100-400 µM | 24 h | Dose-dependent increase | DCFH-DA | [8] |

| RAW264.7 (Mouse Macrophage) | 75-150 µM | 24 h | Dose-dependent increase | DCFH-DA | [9] |

| Neutrophils (Human) | 5, 50, 100 µM | 6, 12, 18, 24 h | Marked increase at all concentrations/times | DCFH-DA | [10] |

Mitochondrial Dysfunction: The Powerhouse Under Siege

Mitochondria are both a primary source and a major target of paraquat-induced oxidative stress.[4][6] The electron transport chain (ETC) within the mitochondria can contribute to the redox cycling of paraquat, further amplifying ROS production directly within the organelle.[5]

The consequences of this mitochondrial-centric oxidative stress are severe:

-

Damage to Mitochondrial Components: Mitochondrial lipids, proteins, and mitochondrial DNA (mtDNA) are highly susceptible to oxidative damage, impairing their function.[5]

-

Decreased Mitochondrial Membrane Potential (MMP): Oxidative stress can trigger the opening of the mitochondrial permeability transition pore (mPTP), leading to the dissipation of the proton gradient across the inner mitochondrial membrane and a collapse in MMP (ΔΨm).[9][11]

-

Impaired ATP Synthesis: The disruption of the ETC and the collapse of the MMP severely compromise the cell's ability to produce ATP, leading to an energy crisis.[5]

-

Release of Pro-Apoptotic Factors: Mitochondrial damage leads to the release of proteins like cytochrome c from the intermembrane space into the cytosol, a critical step in initiating apoptosis.[7]

Quantitative Data: Effect of Paraquat on Mitochondrial Membrane Potential (MMP)

The loss of MMP is a hallmark of paraquat-induced mitochondrial damage and a key indicator of impending apoptosis.

| Cell Line | Paraquat Concentration | Exposure Time | Observation | Assay | Reference |

| RAW264.7 (Mouse Macrophage) | 75, 150 µM | 24 h | Significant dose-dependent decrease in MMP | JC-1 | [9] |

| A549 (Human Lung Carcinoma) | 1 mM | 24 h | Significant loss of MMP | JC-1 | [12] |

| A549 (Human Lung Carcinoma) | Not specified | 16 h | Decrease in MMP | Not specified | [13] |

| PC12 (Rat Pheochromocytoma) | Not specified | Not specified | Decreased mitochondrial membrane potential | Not specified | [4] |

Cellular Fates: Apoptosis and Necrosis

The overwhelming cellular damage and energy depletion caused by paraquat ultimately trigger programmed cell death pathways. The specific mode of cell death, either apoptosis or necrosis, is often dependent on the concentration of paraquat and the extent of cellular damage.

-

Apoptosis: At lower concentrations, paraquat typically induces apoptosis through the intrinsic, mitochondria-dependent pathway. The release of cytochrome c into the cytosol initiates the formation of the apoptosome, leading to the activation of caspase-9 and the executioner caspase-3, culminating in the orderly dismantling of the cell.[9] A key regulatory step is the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. Paraquat shifts this balance in favor of apoptosis by increasing the Bax/Bcl-2 ratio.

-

Necrosis: At higher concentrations, the rapid and severe depletion of ATP and extensive cellular damage can lead to necrotic cell death. This form of death is characterized by cell swelling, loss of membrane integrity, and the release of cellular contents, which can provoke an inflammatory response.

Quantitative Data: Paraquat-Induced Cytotoxicity and Apoptosis Markers

The following table summarizes the cytotoxic effects of paraquat and its impact on key apoptotic markers in different mammalian cell lines.

| Cell Line | Parameter | Paraquat Concentration | Exposure Time | Result | Reference |

| A549 (Human Lung Carcinoma) | IC50 | ~1 mM | 24 h | - | [12] |

| RAW264.7 (Mouse Macrophage) | IC50 | ~150 µM | 24 h | - | [9] |

| A549 (Human Lung Carcinoma) | Apoptosis (TUNEL) | 1 mM | 24 h | Significant increase in TUNEL-positive cells | [12] |

| RAW264.7 (Mouse Macrophage) | Bax/Bcl-2 Ratio | 75, 150 µM | Not specified | Dose-dependent increase | [9] |

Key Signaling Pathways in Paraquat Toxicity

Mammalian cells mount a complex response to the oxidative stress induced by paraquat, involving the activation and dysregulation of several key signaling pathways.

Nrf2/ARE Pathway

The Nrf2/ARE pathway is the primary cellular defense mechanism against oxidative stress.[14] Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1. Upon exposure to ROS, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), driving the expression of numerous antioxidant and detoxification enzymes (e.g., HO-1, NQO1).[14][15] While paraquat activates this protective pathway, severe or prolonged exposure can overwhelm this defense system.[16]

Caption: Nrf2/ARE antioxidant response pathway activation by paraquat.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[17] ROS generated by paraquat can activate the IKK complex, which phosphorylates the inhibitory protein IκBα, targeting it for degradation. This frees NF-κB (typically the p65/p50 dimer) to translocate to the nucleus, where it promotes the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and other mediators of inflammation, contributing significantly to tissue damage, particularly in the lungs.[17][18][19]

Caption: Pro-inflammatory NF-κB pathway activation by paraquat.

Mitogen-Activated Protein Kinase (MAPK) Pathways

MAPK pathways, including p38, JNK, and ERK, are critical signaling cascades that regulate cellular processes like apoptosis, inflammation, and stress responses.[10][20] Paraquat-induced oxidative stress leads to the phosphorylation and activation of these kinases. The activation of p38 and JNK is strongly associated with promoting apoptosis and inflammation.[12][17] The role of ERK is more complex; while often associated with cell survival, in the context of paraquat toxicity, it has also been shown to mediate apoptosis.[7][21]

Caption: MAPK signaling pathways activated by paraquat-induced stress.

Experimental Protocols

This section provides detailed methodologies for key assays used to evaluate the toxicological effects of paraquat in mammalian cells.

General Experimental Workflow

A typical in vitro study of paraquat toxicity follows a logical progression from assessing overall cytotoxicity to dissecting specific molecular mechanisms.

Caption: General experimental workflow for studying paraquat toxicity.

Cell Viability (MTT) Assay

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.[22] Viable cells with active mitochondrial reductases convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan (B1609692) crystals.

Protocol:

-

Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Expose cells to various concentrations of paraquat for the desired duration (e.g., 24, 48 hours). Include untreated and vehicle controls.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution in sterile PBS to each well.[23]

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[22][24]

-

Absorbance Reading: Mix gently on an orbital shaker to ensure complete solubilization.[23] Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control after subtracting the background absorbance from wells with medium alone.

Intracellular ROS Detection (DCFH-DA) Assay

This assay uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS. Inside the cell, esterases cleave the acetate (B1210297) groups, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[25]

Protocol:

-

Cell Culture and Treatment: Culture and treat cells with paraquat as described for the MTT assay, typically in a 6-well or 24-well plate.

-

Washing: After treatment, remove the medium and wash the cells gently twice with warm, serum-free medium or PBS.

-

Probe Loading: Add medium containing 5-10 µM DCFH-DA to each well and incubate for 30 minutes at 37°C in the dark.[25][26]

-

Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any extracellular probe.

-

Measurement: Add PBS to the wells. Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~488 nm, emission ~525 nm) or visualize and quantify using a fluorescence microscope.[27][28]

-

Data Analysis: Express the ROS levels as the fold change in fluorescence intensity compared to the untreated control cells.

Mitochondrial Membrane Potential (JC-1) Assay

The JC-1 assay uses a cationic dye to measure MMP.[9][29] In healthy cells with high MMP, JC-1 forms aggregates within the mitochondria that emit red fluorescence. In apoptotic or unhealthy cells with low MMP, JC-1 remains in its monomeric form in the cytoplasm and emits green fluorescence.[30] A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

Protocol:

-

Cell Culture and Treatment: Culture and treat cells with paraquat in a multi-well plate.

-

JC-1 Staining: After treatment, incubate the cells with 1-2 µM JC-1 in culture medium for 15-30 minutes at 37°C in the dark.[9][31]

-

Washing: Gently wash the cells twice with warm PBS or assay buffer to remove the staining solution.

-

Analysis: Immediately analyze the cells.

-

Fluorescence Microscopy: Visualize the cells and capture images using filters for red (J-aggregates) and green (J-monomers) fluorescence.[31]

-

Flow Cytometry: Harvest the cells, resuspend in assay buffer, and analyze using a flow cytometer, detecting green fluorescence in the FITC channel and red fluorescence in the PE or PI channel.[9]

-

-

Data Analysis: Quantify the change in MMP by calculating the ratio of red to green fluorescence intensity. A decrease in this ratio signifies depolarization.

Apoptosis Detection (Annexin V/PI) Assay

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[32]

-

Annexin V: Binds to phosphatidylserine (B164497) (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis.

-

Propidium Iodide (PI): A fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

-

Cell Collection: After paraquat treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 300-400 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[2]

-

Incubation: Gently vortex and incubate for 15-20 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry: Analyze the samples immediately by flow cytometry.

-

Healthy cells: Annexin V-negative, PI-negative.

-

Early apoptotic cells: Annexin V-positive, PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

-

Conclusion

The toxicological profile of paraquat in mammalian cells is characterized by a cascade of events initiated by redox cycling and the massive generation of reactive oxygen species. This leads to profound mitochondrial dysfunction, energy depletion, and widespread oxidative damage, ultimately culminating in cell death via apoptosis and necrosis. Key signaling pathways, including Nrf2, NF-κB, and MAPKs, are critically involved in the cellular response to this toxic insult. A thorough understanding of these mechanisms, facilitated by the quantitative assays detailed in this guide, is essential for researchers working to elucidate the pathophysiology of paraquat poisoning and for drug development professionals seeking to identify and validate potential therapeutic interventions.

References

- 1. Signaling pathways involved in paraquat-induced pulmonary toxicity: Molecular mechanisms and potential therapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bosterbio.com [bosterbio.com]

- 3. Edaravone Decreases Paraquat Toxicity in A549 Cells and Lung Isolated Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. brieflands.com [brieflands.com]

- 7. Paraquat Induces Apoptosis through Cytochrome C Release and ERK Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Continuous hypoxia attenuates paraquat-induced cytotoxicity in the human A549 lung carcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Paraquat Induces Apoptosis through a Mitochondria-Dependent Pathway in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Paraquat-Induced Reactive Oxygen Species Inhibit Neutrophil Apoptosis via a p38 MAPK/NF-κB–IL-6/TNF-α Positive-Feedback Circuit | PLOS One [journals.plos.org]

- 11. On the effects of paraquat on isolated mitochondria. Evidence that paraquat causes opening of the cyclosporin A-sensitive permeability transition pore synergistically with nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Arctigenin attenuates paraquat-induced human lung epithelial A549 cell injury by suppressing ROS/p38 mitogen-activated protein kinases-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Nrf2/ARE Pathway Involved in Oxidative Stress Induced by Paraquat in Human Neural Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Molecular mechanism of paraquat-induced ferroptosis leading to pulmonary fibrosis mediated by Keap1/Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Nrf2/ARE Pathway Involved in Oxidative Stress Induced by Paraquat in Human Neural Progenitor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Liver X Receptor Agonist TO901317 Attenuates Paraquat-Induced Acute Lung Injury through Inhibition of NF-κB and JNK/p38 MAPK Signal Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Paraquat modulates microglia M1/M2 polarization via activation of TLR4-mediated NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Combined signaling of NF-kappaB and IL-17 contributes to Mesenchymal stem cells-mediated protection for Paraquat-induced acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. MAPK pathway mediates epithelial-mesenchymal transition induced by paraquat in alveolar epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. MTT assay protocol | Abcam [abcam.com]

- 24. protocols.io [protocols.io]

- 25. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 26. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 27. cosmobiousa.com [cosmobiousa.com]

- 28. bioquochem.com [bioquochem.com]

- 29. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 30. resources.revvity.com [resources.revvity.com]

- 31. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Molecular Structure and Chemical Properties of Paraquat

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and toxicological mechanisms of paraquat (B189505). It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound for toxicological studies, development of analytical methods, or the design of potential antidotes.

Molecular Structure and Identity

Paraquat, systematically named N,N′-dimethyl-4,4′-bipyridinium dichloride, is a quaternary ammonium (B1175870) compound classified as a viologen.[1][2] Its structure consists of two pyridine (B92270) rings linked at the 4-position, with a methyl group attached to each nitrogen atom. This dicationic structure is fundamental to its redox activity.[1]

-

Systematic Name: N,N′-dimethyl-4,4′-bipyridinium dichloride[1]

-

CAS Registry Number: 4685-14-7 (for the paraquat ion); 1910-42-5 (for paraquat dichloride)[2][3]

Caption: 2D chemical structure of the paraquat dication (C₁₂H₁₄N₂²⁺).

Physicochemical Properties

Paraquat is typically handled as its dichloride or di(methyl sulfate) salt, which are crystalline solids.[3] The physicochemical properties of paraquat and its common salt form are summarized below.

| Property | Value | Reference |

| Molecular Weight | 186.25 g/mol (Paraquat ion) | [3][4][5] |

| 257.16 g/mol (Paraquat dichloride) | [2] | |

| Appearance | Colorless to yellow hygroscopic crystals or powder. | [2][3] |

| Melting Point | Decomposes at 175-180 °C; other sources state ~300 °C. | [1][2][3] |

| Boiling Point | Decomposes above 300 °C. | [1] |

| Density | 1.24 - 1.26 g/cm³ at 20 °C. | [1][2][4] |

| Vapor Pressure | < 7.5 x 10⁻⁸ mm Hg at 25 °C (practically non-volatile). | [3] |

| Water Solubility | 620,000 - 700,000 mg/L at 20-25 °C (very soluble). | [6][7] |

| Organic Solvent Solubility | Slightly soluble in lower alcohols; insoluble in hydrocarbons. | [6] |

| Log Kow (Octanol-Water Partition Coefficient) | -4.22 to -4.5. | [2][3] |

Core Mechanism of Action: Redox Cycling and Oxidative Stress

The primary mechanism of paraquat's toxicity in both plants and animals is its ability to undergo redox cycling, a process that generates large quantities of reactive oxygen species (ROS).[1][8][9]

-

Reduction: The paraquat dication (PQ²⁺) readily accepts a single electron from an electron donor, such as NADPH-cytochrome P450 reductase or Photosystem I in plants, to form the stable paraquat radical cation (PQ•⁺).[1][10]

-

Oxidation: This radical cation then rapidly transfers the electron to molecular oxygen (O₂) to form a superoxide (B77818) anion (O₂•⁻).[1][9] This regenerates the original paraquat dication (PQ²⁺), which is then free to accept another electron, thus continuing the cycle.[1]

-

Oxidative Stress: The continuous generation of superoxide anions overwhelms the cell's antioxidant defenses, leading to severe oxidative stress. Superoxide can be converted to other ROS, such as hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH), which cause widespread damage to cellular components.[1] This damage includes lipid peroxidation, mitochondrial injury, and DNA damage, ultimately leading to apoptosis and necrosis.[1][8]

Caption: The redox cycling mechanism of paraquat, leading to ROS production.

Key Signaling Pathways in Paraquat Toxicity

The oxidative stress induced by paraquat triggers a complex cascade of cellular signaling pathways, contributing to inflammation, cell death, and fibrosis, particularly in the lungs where paraquat selectively accumulates.[1][8] Key pathways implicated in paraquat toxicity include:

-

Nrf2/ARE Pathway: The Keap1/Nrf2 pathway is a critical regulator of antioxidant responses.[11] Paraquat has been shown to modulate this pathway, impacting the expression of antioxidant enzymes.[11]

-

NF-κB Pathway: This pathway is a central mediator of inflammation. Paraquat-induced ROS can activate NF-κB, leading to the production of pro-inflammatory cytokines and contributing to lung injury.[8]

-

MAPK Pathway: Mitogen-activated protein kinase (MAPK) pathways (including ERK, JNK, and p38) are involved in cellular stress responses, and their activation by paraquat can lead to apoptosis.[8][12]

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival and proliferation. Its dysregulation by paraquat can contribute to apoptosis and other cellular dysfunctions.[8][12]

-

TGF-β/Smad Pathway: This pathway is heavily involved in the development of pulmonary fibrosis, a long-term consequence of severe paraquat poisoning.[8]

Caption: Signaling pathways activated by paraquat-induced oxidative stress.

Experimental Protocols: Analysis of Paraquat

The quantitative analysis of paraquat in biological matrices (e.g., plasma, urine, tissue) is crucial for clinical toxicology and research. Due to its ionic nature, specific extraction and chromatographic techniques are required.[13]

5.1 Sample Preparation: Solid-Phase Extraction (SPE)

A common method for extracting paraquat from biological samples involves ion-pair, reversed-phase solid-phase extraction.[13]

-

Sample Pre-treatment: Plasma or urine samples are often deproteinized, for instance, by adding perchloric acid and centrifuging.[14] Tissue samples are first homogenized.

-

Column Conditioning: A C8 or similar SPE column is conditioned sequentially with solvents like methanol (B129727) and deionized water.[13][15]

-

Sample Loading: The pre-treated sample is loaded onto the conditioned SPE column.

-

Washing: The column is washed with buffer and/or methanol to remove interferences.[15]

-

Elution: Paraquat is eluted from the column using an acidic aqueous solvent mixture.[13] An ion-pair reagent (e.g., 1-hexanesulfonic acid) is often included in the elution buffer or added to the eluate to improve chromatographic retention.[13]

5.2 Instrumental Analysis: LC-MS/MS or HPLC-UV

High-performance liquid chromatography (HPLC) is the standard for paraquat analysis.

-

Chromatography: A HILIC (Hydrophilic Interaction Liquid Chromatography) or a reversed-phase column (with an ion-pairing agent) is used for separation.[14][15][16]

-

Mobile Phase: A typical mobile phase consists of an acetonitrile (B52724) and ammonium formate (B1220265) buffer gradient.[15]

-

Detection:

Caption: General experimental workflow for the analysis of paraquat.

References

- 1. Paraquat - Wikipedia [en.wikipedia.org]

- 2. Paraquat dichloride | C12H14Cl2N2 | CID 15938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Paraquat | C12H14N2+2 | CID 15939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. Paraquat | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. scent.vn [scent.vn]

- 7. Paraquat (Ref: PP 148) [sitem.herts.ac.uk]

- 8. Signaling pathways involved in paraquat-induced pulmonary toxicity: Molecular mechanisms and potential therapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pnas.org [pnas.org]

- 11. Molecular mechanism of paraquat-induced ferroptosis leading to pulmonary fibrosis mediated by Keap1/Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. epa.gov [epa.gov]

- 14. A simple and rapid method for detection of paraquat in human plasma by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ovid.com [ovid.com]

- 16. UHPLC Analysis of Paraquat and Diquat [sigmaaldrich.com]

- 17. mdpi.com [mdpi.com]

An In-depth Technical Guide to 1,1'-Dimethyl-4,4'-bipyridinium dichloride (Paraquat)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the history, discovery, and core technical aspects of 1,1'-Dimethyl-4,4'-bipyridinium dichloride, commonly known as paraquat (B189505).

Introduction and Historical Overview

This compound4,4'-bipyridinium dichloride, or paraquat, is a fast-acting, non-selective contact herbicide.[1][2] First synthesized in 1882 by Austrian chemist Hugo Weidel and his student M. Russo, its herbicidal properties were not discovered until 1955 by researchers at Imperial Chemical Industries (ICI).[2][3][4] ICI began commercially producing and selling paraquat in early 1962 under the trade name Gramoxone.[2][4] Today, it is one of the most widely used herbicides globally, used on over 100 crops in approximately 100 countries.[1]

The compound is classified as a viologen, a family of redox-active heterocycles.[2] Its systematic IUPAC name is 1,1′-Dimethyl-[4,4′-bipyridine]-1,1′-diium dichloride, and it is also known as methyl viologen.[2]

Physicochemical Properties and Synthesis

Paraquat is a yellow solid with a faint, ammonia-like odor. It is highly soluble in water and exists as a salt with chloride or other anions.

Table 1: Physicochemical Properties of Paraquat Dichloride

| Property | Value |

| Chemical Formula | C₁₂H₁₄Cl₂N₂ |

| Molecular Weight | 257.16 g/mol [5][6] |

| CAS Number | 1910-42-5[2][6] |

| Appearance | White to almost white powder/crystal |

| Solubility | Highly soluble in water |

Experimental Protocol: Synthesis of this compound4,4'-bipyridinium dichloride

The common industrial synthesis of paraquat dichloride involves a two-step process:

-

Formation of 4,4'-bipyridine (B149096): Pyridine (B92270) is coupled using sodium in anhydrous ammonia, followed by oxidation to yield 4,4'-bipyridine.[2]

-

Dimethylation: The resulting 4,4'-bipyridine is then dimethylated with an excess of chloromethane (B1201357) to produce this compound4,4'-bipyridinium dichloride.[2][7]

Note: Weidel and Russo's original 1882 synthesis utilized methyl iodide for the methylation step, resulting in the diiodide salt.[2]

A more recent patented process describes the following steps for the synthesis of the 1,1-dimethyl-4,4-bipyridine cation:

-

A mixture of pyridine and methanol (B129727) (10:3 ratio) is slowly added to liquid chloromethane heated to 75°C in a high-pressure reactor.

-

After the addition is complete, the reaction is maintained at 80°C for two hours.

-

The resulting product is purified by recrystallization from methanol, followed by filtration and washing with water to remove impurities and ensure complete conversion of pyridine.[8]

Mechanism of Action and Toxicology

Paraquat's herbicidal and toxicological effects are primarily due to its ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS).

Mechanism in Plants:

As a herbicide, paraquat acts by inhibiting photosynthesis.[2] It is a fast-acting, non-selective contact herbicide that is absorbed by foliage.[1] It disrupts photosynthesis and ruptures cell membranes, leading to rapid desiccation of the plant tissue.[1]

Mechanism of Toxicity in Humans and Animals:

Paraquat is highly toxic to humans and animals.[2] The primary mechanism of toxicity involves the generation of superoxide (B77818) radicals and singlet oxygen through a cyclic reduction-oxidation process.[9] This leads to lipid peroxidation and subsequent cellular damage.[9][10]

The key steps in the toxic mechanism are:

-

Reduction: Paraquat dication (PQ²⁺) is reduced to the paraquat radical cation (PQ⁺•) by accepting an electron, a process catalyzed by enzymes such as NADPH-cytochrome c reductase.[2][9]

-

Oxidation: The paraquat radical cation is then re-oxidized back to the dication by molecular oxygen (O₂), generating a superoxide radical (O₂⁻•).

-

ROS Formation: The superoxide radical can then lead to the formation of other highly reactive oxygen species, which cause widespread cellular damage.

This redox cycling depletes cellular reducing equivalents (like NADPH) and initiates lipid peroxidation, damaging cell membranes and mitochondria.[9][10]

Toxicological Data:

Paraquat is classified as "highly toxic" and its use is restricted to licensed applicators in many countries, including the United States.[11][12] Ingestion is the most likely route of poisoning.[11]

Table 2: Human Toxicity Data for Paraquat

| Dose (mg paraquat ion/kg body weight) | Effects | Outcome |

| < 20 | Gastrointestinal symptoms | Recovery likely[13] |

| 20 - 40 | Pulmonary fibroplasia, multi-organ damage | Death in 2-3 weeks in most cases[13] |

| > 40 | Rapidly progressive multi-organ damage, oropharyngeal ulceration | ~100% mortality in 1-7 days[13] |

Experimental Protocol: Early Toxicological Studies

Early studies to determine paraquat toxicity often involved animal models. For instance, a 1979 study analyzed paraquat concentrations in tissues of patients who had ingested the compound.

-

Sample Collection: Tissue, serum, urine, and hemodialysate were collected from patients post-ingestion.

-

Analysis: Paraquat concentrations were measured in the collected samples.

-

Findings: In a patient who died 16.5 hours post-ingestion, high levels of paraquat were found in the kidney (14 µg/g) and liver (13.2 µg/g), with a lower concentration in the lung (3.8 µg/g).[14]

Another study investigated the role of lipid peroxidation in paraquat toxicity in mice.

-

In Vitro: Mouse lung microsomes were incubated with paraquat, NADPH, and NADPH-cytochrome c reductase to measure the production of malondialdehyde, an indicator of lipid peroxidation.[9]

-

In Vivo: Mice were treated with paraquat and monitored for changes in antioxidant levels (e.g., reduced glutathione) in the liver and lungs.[9] The study also examined the effect of pretreating mice with phenobarbital (B1680315) or exposing them to 100% oxygen on paraquat toxicity.[9]

Clinical Effects of Paraquat Poisoning

Paraquat poisoning leads to a range of severe health effects. Upon ingestion, it causes burning pain in the mouth, throat, chest, and upper abdomen.[13] Systemic effects can include confusion, acute kidney failure, liver failure, heart damage, and severe lung damage leading to respiratory failure.[11] The lungs are particularly susceptible as alveolar epithelial cells actively concentrate paraquat.[2] There is no specific antidote for paraquat poisoning.[1]

Regulatory Status

Due to its high toxicity, the use of paraquat is banned in 32 countries, including the 27 member states of the European Union.[1] In the United States, it is classified as a "restricted use" pesticide, meaning it can only be used by licensed applicators.[11]

Conclusion

This compound4,4'-bipyridinium dichloride is a highly effective but also highly toxic herbicide. Its history spans from its initial synthesis in the late 19th century to the discovery of its herbicidal properties in the mid-20th century. The mechanism of action, centered around redox cycling and the generation of reactive oxygen species, is well-understood and is the basis for both its efficacy as a herbicide and its toxicity to humans and animals. The severe health consequences of paraquat exposure have led to strict regulations and bans in many parts of the world. Research continues into its long-term health effects, including a potential link to Parkinson's disease.[2]

References

- 1. thaipan.org [thaipan.org]

- 2. Paraquat - Wikipedia [en.wikipedia.org]

- 3. When Was Paraquat First Used? - TruLaw [trulaw.com]

- 4. Paraquat History: An In-depth Look [legalexaminer.com]

- 5. This compound4,4'-bipyridinium dichloride hydrate | 75365-73-0 | FP40644 [biosynth.com]

- 6. usbio.net [usbio.net]

- 7. researchgate.net [researchgate.net]

- 8. CN115490634A - Synthesis process of 1,1-dimethyl-4,4-bipyridine cation - Google Patents [patents.google.com]

- 9. Paraquat toxicity: proposed mechanism of action involving lipid peroxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. litfl.com [litfl.com]

- 11. Paraquat | Chemical Emergencies | CDC [cdc.gov]

- 12. Paraquat dichloride - Hazardous Agents | Haz-Map [haz-map.com]

- 13. epa.gov [epa.gov]

- 14. Paraquat poisoning: an analytical toxicologic study of three cases - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Paraquat Uptake and Transport Mechanisms in Plants

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Paraquat (B189505), a widely utilized broad-spectrum herbicide, exerts its phytotoxic effects through the disruption of photosynthesis and the generation of reactive oxygen species (ROS) within plant cells. Understanding the intricate mechanisms by which plants absorb, translocate, and respond to this herbicide is paramount for the development of more effective and selective weed control strategies, as well as for engineering crop resistance. This technical guide provides a comprehensive overview of the current knowledge on paraquat uptake and transport in plants, detailing the key transporters involved, the subcellular trafficking pathways, and the signaling cascades that mediate the plant's response to paraquat-induced oxidative stress. The guide also includes detailed experimental protocols for studying these processes and summarizes key quantitative data to facilitate comparative analysis.

Paraquat Uptake: Crossing the Cellular Barrier

The initial step in paraquat's mode of action is its entry into the plant cell. As a dicationic molecule, paraquat does not readily diffuse across the lipid bilayer of the plasma membrane. Instead, its uptake is mediated by various endogenous transporter proteins.

Transporters Involved in Plasma Membrane Uptake

Several families of transporter proteins have been implicated in the uptake of paraquat across the plasma membrane:

-

Polyamine Transporters: Due to structural similarities between paraquat and polyamines like putrescine and cadaverine, paraquat is a substrate for polyamine transport systems.[1][2] Studies in maize have demonstrated that paraquat uptake is an active process that is competitively inhibited by these polyamines.[3][4]

-

L-type Amino Acid Transporters (LATs): Members of the LAT family have been identified as key players in paraquat uptake. For instance, the Arabidopsis amino acid permease RMV1 (RESISTANT TO METHYL VIOLOGEN 1) functions as a polyamine transporter and its overexpression leads to hypersensitivity to paraquat due to increased uptake.

-

ATP-Binding Cassette (ABC) Transporters: The ABC transporter AtPDR11 (also known as PQT24) in Arabidopsis thaliana has been shown to be involved in paraquat transport.[5] Loss-of-function mutations in this transporter can confer paraquat tolerance.[5]

Intracellular Transport and Subcellular Localization

Once inside the cytoplasm, paraquat is further transported to its primary site of action, the chloroplast, and to other organelles for sequestration.

Trafficking to the Chloroplast

The transport of paraquat into the chloroplast is a critical step for its herbicidal activity. While the precise mechanism is still under investigation, evidence suggests the involvement of specific transporters:

-

Golgi-Mediated Transport: The Golgi apparatus plays a role in the intracellular trafficking of paraquat to the chloroplast. The Arabidopsis protein PARAQUAT RESISTANT 1 (PAR1), a putative L-type amino acid transporter localized to the Golgi, is involved in this process.[6][7] Mutations in PAR1 lead to reduced paraquat accumulation in the chloroplast and increased resistance.[3][6][8]

Sequestration into the Vacuole

A primary mechanism of paraquat resistance in many weed biotypes is the sequestration of the herbicide into the vacuole, away from its target site in the chloroplast.[9][10] This process is thought to be mediated by transporters on the tonoplast (vacuolar membrane).

-

Tonoplast-Localized Transporters: Evidence suggests that polyamine transporters on the tonoplast are involved in sequestering paraquat into the vacuole.[10][11] This sequestration is an active process and can be inhibited by compounds like putrescine.[10] In some resistant species, the rate of vacuolar sequestration is significantly enhanced compared to susceptible counterparts.[11][12]

Apoplastic Sequestration

In addition to vacuolar sequestration, paraquat can also be sequestered in the apoplast (the space outside the plasma membrane, including the cell wall).[13] This mechanism also serves to limit the amount of paraquat reaching the chloroplasts.

Long-Distance Transport: Xylem and Phloem

While paraquat is primarily a contact herbicide with limited movement, it can be translocated throughout the plant via the xylem and, to a lesser extent, the phloem.[14]

-

Xylem Transport: Paraquat absorbed by the roots can be transported to the shoots via the xylem with the transpiration stream.[14] Foliar-applied paraquat can also enter the xylem and move to other parts of the plant, a process that is enhanced in darkness when tissue damage is minimized.[14]

-

Phloem Transport: Limited movement of paraquat in the phloem has also been reported, suggesting some degree of symplastic transport.[14]

Signaling Pathways in Response to Paraquat

Paraquat-induced toxicity triggers complex signaling cascades within the plant, primarily involving Reactive Oxygen Species (ROS) and the plant hormone Abscisic Acid (ABA).

Reactive Oxygen Species (ROS) Signaling

The primary mode of action of paraquat is the generation of ROS, such as superoxide (B77818) radicals and hydrogen peroxide, in the chloroplasts.[8][13] These ROS molecules not only cause direct cellular damage but also act as signaling molecules, activating downstream defense responses.

Abscisic Acid (ABA) Signaling

ABA is a key stress hormone in plants, and its signaling pathway is activated in response to paraquat-induced oxidative stress. Exogenous application of ABA can enhance tolerance to paraquat by upregulating antioxidant systems.[9]

Mitogen-Activated Protein Kinase (MAPK) Cascades

MAPK cascades are crucial components of stress signal transduction. Paraquat treatment activates specific MAPKs, such as ZmMPK5 in maize.[9] These kinases are involved in mediating the ABA-induced protective response against paraquat toxicity.[9]

Crosstalk between Signaling Pathways

There is significant crosstalk between ROS and ABA signaling pathways in the plant's response to paraquat. ROS can act as second messengers in ABA signaling, and ABA can modulate the expression of ROS-scavenging enzymes. This intricate interplay fine-tunes the plant's defense against oxidative damage.

Data Presentation: Quantitative Analysis of Paraquat Uptake and Accumulation

The following tables summarize key quantitative data from various studies on paraquat uptake and accumulation in plants.

Table 1: Kinetic Parameters of Paraquat Uptake

| Plant Species | Tissue/Cell Type | Transporter | Km (µM) | Vmax (nmol·g-1 FW·h-1) | Reference(s) |

| Zea mays | Roots | Polyamine Transporter | 98 | 445 | [3][4][15] |

| Zea mays | Protoplasts | Polyamine Transporter | 132 | 30.72 (nmol·µL-1·min-1) | [10][16][17] |

Table 2: Subcellular Accumulation of Paraquat

| Plant Species | Genotype | Treatment | Chloroplast Accumulation (% of Wild Type) | Reference(s) |

| Arabidopsis thaliana | par1-1 mutant | 10 µM paraquat for 9 h | ~67% | [3][8] |

| Arabidopsis thaliana | PAR1-overexpressing | 10 µM paraquat for 9 h | Markedly increased | [3][8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study paraquat uptake and transport in plants.

Radiolabeled Paraquat (14C-Paraquat) Uptake and Translocation Assay

This protocol describes a general method for studying the absorption and movement of paraquat in whole plants using a radiolabeled tracer.

Materials:

-

14C-labeled paraquat (e.g., [methyl-14C]paraquat dichloride)

-

Unlabeled paraquat herbicide formulation

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

-

Plant growth facilities

-

Micropipettes

-

Forceps and scissors

-

Homogenizer or tissue grinder

-

Oxidizer (for sample combustion)

-

Autoradiography film or phosphor imager

Procedure:

-

Plant Growth: Grow plants to the desired developmental stage under controlled environmental conditions.

-

Treatment Solution Preparation: Prepare a treatment solution containing a known concentration of unlabeled paraquat and a specific activity of 14C-paraquat. The final concentration should be relevant to field application rates.

-

Application: Apply a small, defined volume (e.g., 1-10 µL) of the treatment solution to a specific location on the plant, such as a single leaf.

-

Incubation: Allow the plants to incubate for various time points (e.g., 1, 6, 24, 48 hours) under controlled light and temperature conditions.

-

Harvesting and Sectioning: At each time point, harvest the treated plants. Carefully wash the treated leaf with a mild detergent solution to remove any unabsorbed 14C-paraquat. Section the plant into different parts (e.g., treated leaf, other leaves, stem, roots).

-

Quantification of Radioactivity:

-

Liquid Scintillation Counting: Homogenize each plant section and transfer to a scintillation vial with scintillation cocktail. Alternatively, combust the dried plant tissue in a biological oxidizer and trap the evolved 14CO2 for counting. Measure the radioactivity in a liquid scintillation counter.

-

Autoradiography: Press the whole plant or plant sections against an X-ray film or a phosphor imager screen to visualize the distribution of 14C-paraquat.

-

-

Data Analysis: Calculate the amount of paraquat absorbed and translocated to different plant parts as a percentage of the total applied radioactivity.

Protoplast Import Assay

This protocol outlines a method for studying paraquat uptake at the single-cell level using isolated protoplasts.

Materials:

-

Plant leaf tissue

-

Enzyme solution (e.g., cellulase (B1617823), macerozyme)

-

Osmoticum (e.g., mannitol, sorbitol)

-

Washing solutions (e.g., W5 solution)

-

14C-labeled paraquat

-

Silicone oil

-

Microcentrifuge tubes

-

Liquid scintillation counter

Procedure:

-

Protoplast Isolation:

-

Sterilize and finely slice young, healthy leaf tissue.

-

Incubate the leaf slices in an enzyme solution containing cellulase and macerozyme to digest the cell walls.

-

Gently agitate to release the protoplasts.

-

Filter the protoplast suspension through a nylon mesh to remove undigested tissue.

-

Wash the protoplasts by centrifugation and resuspend them in a suitable osmoticum-containing buffer.

-

-

Uptake Assay:

-

Aliquot the protoplast suspension into microcentrifuge tubes.

-

Initiate the uptake by adding 14C-paraquat to a final desired concentration.

-

Incubate for specific time intervals.

-

Stop the uptake by adding a layer of silicone oil and centrifuging to pellet the protoplasts through the oil layer, separating them from the incubation medium.

-

Freeze the tubes in liquid nitrogen.

-

-

Quantification:

-

Cut the frozen tube to separate the protoplast pellet from the supernatant.

-

Lyse the protoplasts in the pellet and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis: Calculate the rate of paraquat uptake per unit of protoplasts over time.

Chlorophyll Fluorescence Measurement

Chlorophyll fluorescence is a non-invasive technique to assess the impact of herbicides on photosynthetic efficiency.

Materials:

-

Pulse-Amplitude-Modulated (PAM) fluorometer

-

Dark adaptation clips

-

Paraquat solution

Procedure:

-

Plant Treatment: Treat plants with paraquat at various concentrations. Include an untreated control group.

-

Dark Adaptation: Before measurement, dark-adapt a portion of a leaf for at least 20-30 minutes using dark adaptation clips. This ensures that all reaction centers of photosystem II (PSII) are open.

-

Measurement of Fv/Fm:

-

Use the PAM fluorometer to measure the minimum fluorescence (Fo) by applying a weak measuring light.

-

Apply a saturating pulse of light to measure the maximum fluorescence (Fm).

-

The maximum quantum yield of PSII (Fv/Fm) is calculated as (Fm - Fo) / Fm. A decrease in Fv/Fm indicates stress on the photosynthetic apparatus.

-

-

Measurement of Photosynthetic Performance Index (PIabs): More advanced fluorometers can provide the OJIP transient, from which the PIabs can be calculated. This parameter is a more sensitive indicator of overall photosynthetic performance.

-

Data Analysis: Compare the Fv/Fm and PIabs values between treated and control plants over time to assess the extent of photosynthetic inhibition.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows